molecular formula C14H15N3O5 B13991407 2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide

Cat. No.: B13991407
M. Wt: 305.29 g/mol
InChI Key: LFXRWMYSIINRGF-UHFFFAOYSA-N
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Description

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a nitro group, and an oxo group, along with an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Ethylation: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a suitable base such as potassium carbonate.

    Oxidation: The oxo group is introduced through an oxidation reaction, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Amidation: The final step involves the formation of the N-methylacetamide moiety through an amidation reaction using N-methylacetamide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Introduction of additional oxo or hydroxyl groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide
  • N-Methyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide
  • N,N-Dimethyl-2-((1-methyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)acetamide

Uniqueness

2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the nitro group, oxo group, and N-methylacetamide moiety also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C14H15N3O5

Molecular Weight

305.29 g/mol

IUPAC Name

2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide

InChI

InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18)

InChI Key

LFXRWMYSIINRGF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC

Origin of Product

United States

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